

Protocol for Solid-Phase Synthesis of 1,2'-Odimethylguanosine Phosphoramidite

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Compound of Interest

Compound Name: 1,2'-O-dimethylguanosine

Cat. No.: B13856825

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Introduction

This document provides a detailed protocol for the chemical synthesis of **1,2'-O-dimethylguanosine** phosphoramidite, a key building block for the incorporation of this modified nucleoside into oligonucleotides via solid-phase synthesis. The presence of a methyl group at the N1 position of guanine and at the 2'-hydroxyl of the ribose sugar can impart unique structural and functional properties to RNA molecules. These modifications can influence base pairing, protect against nuclease degradation, and modulate interactions with proteins and other nucleic acids, making them valuable tools for therapeutic and research applications in the fields of antisense oligonucleotides, siRNAs, and RNA-based drug development.

The synthesis involves a multi-step process commencing with the protection of the 5'-hydroxyl and exocyclic N2-amino groups of 2'-O-methylguanosine, followed by the selective methylation of the N1 position of the guanine base, and concluding with the phosphitylation of the 3'-hydroxyl group to yield the final phosphoramidite monomer.

Data Presentation



| Step | Reaction | Key Reagents | Reaction Time | Temperat ure | Isolated Yield (%) | Referenc e(s) |
|------|------------------------------|---|-------------------------------------|------------------------------|-----------------------|------------------|
| 1 | 5'-O-DMT Protection | 2'-O- methylgua nosine, 4,4'- Dimethoxyt rityl chloride (DMT-Cl), Anhydrous Pyridine | Completion (monitored by TLC) | Room Temperatur e | ~85-95% | [1] |
| 2 | N2- Acylation | 5'-O-DMT- 2'-O- methylgua nosine, Isobutyric anhydride, TMS-CI | Completion (monitored by TLC) | Ice Bath to Room Temp. | ~80-90% | [1] |
| 3 | N1- Methylation | 5'-O-DMT- N2- isobutyryl- 2'-O- methylgua nosine, Methyl iodide, NaOH | 25 minutes | Room Temperatur e | 82% | [2] |
| 4 | 3'-O- Phosphityl ation | 5'-O-DMT- N2- isobutyryl- N1-methyl- 2'-O- methylgua nosine, 2- | 1.5 hours | Room Temperatur e | 86% | [1] |



Cyanoethyl N,Ndiisopropyl chlorophos phoramidit e, DIPEA

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine

This protocol details the protection of the 5'-hydroxyl and N2-amino groups of 2'-O-methylguanosine.

Materials:

- 2'-O-methylguanosine
- Anhydrous Pyridine
- 4,4'-Dimethoxytrityl chloride (DMT-Cl)
- Trimethylsilyl chloride (TMS-Cl)
- Isobutyric anhydride
- Ammonia solution
- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica gel for column chromatography

Procedure:



- Transient Protection: Co-evaporate 2'-O-methylguanosine with anhydrous pyridine to remove residual water. Dissolve the dried residue in anhydrous pyridine and add TMS-Cl. Stir the reaction at room temperature until complete as monitored by Thin Layer Chromatography (TLC).[1]
- Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride. Allow the reaction to stir until the acylation is complete.[1]
- Deprotection of Silyl Groups: Quench the reaction by the addition of water, followed by an ammonia solution. Stir the mixture at room temperature to facilitate the removal of the silyl protecting groups.[1]
- DMT Protection: After an appropriate aqueous workup, dissolve the resulting N2-isobutyryl-2'-O-methylguanosine in anhydrous pyridine. Add DMT-Cl to the solution and stir at room temperature until the reaction is complete.[1]
- Purification: Quench the reaction with methanol and evaporate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a dichloromethane/methanol gradient to yield 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.
 [1]

Protocol 2: Synthesis of 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine

This protocol describes the selective N1-methylation of the protected guanosine derivative. This procedure is adapted from a method for N1-alkylation of a guanosine phosphoramidite under phase-transfer conditions.[2]

Materials:

- 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine
- Dichloromethane (CH2Cl2)
- Aqueous Sodium Hydroxide (NaOH)
- · Methyl Iodide



- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: Dissolve the 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine in dichloromethane. Add an aqueous solution of sodium hydroxide to the mixture.
- Methylation: Add methyl iodide (10 equivalents) to the biphasic mixture and stir vigorously at room temperature for 25 minutes. Monitor the reaction progress by TLC.[2]
- Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
- Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine.[2]

Protocol 3: Synthesis of 1,2'-O-dimethylguanosine Phosphoramidite

This protocol outlines the final phosphitylation step to generate the desired phosphoramidite monomer.

Materials:

- 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine
- Anhydrous Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)

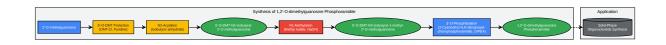


- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane, Ethyl Acetate, and Triethylamine for chromatography

Procedure:

- Phosphitylation Reaction: Dissolve the dried 5'-O-DMT-N2-isobutyryl-1-methyl-2'-O-methylguanosine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
 Add DIPEA, followed by the slow addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir the reaction at room temperature for 1.5 hours or until completion is confirmed by TLC.[1]
- Workup: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and then dry over anhydrous sodium sulfate.[1]
- Purification: Concentrate the organic layer under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate containing a small percentage of triethylamine to yield the final 1,2'-O-dimethylguanosine phosphoramidite.[1] The purified product should be stored under an inert atmosphere at low temperatures to prevent degradation.

Mandatory Visualization





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